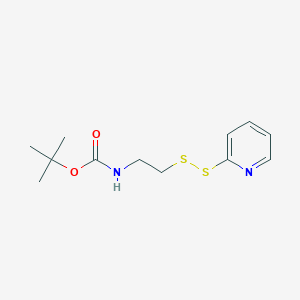
(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a dimethylamino group and an oxoethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. The process begins with the preparation of the Grignard reagent from 4-bromo-N,N-dimethylaniline and magnesium in anhydrous tetrahydrofuran (THF). This intermediate is then reacted with boron trifluoride etherate to form the boronic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
Chemistry: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to develop boronate affinity materials for the selective enrichment of cis-diol-containing molecules, such as nucleosides and catechols. These materials are applied in separation, sensing, imaging, diagnostics, and drug delivery .
Industry: The compound is used in the production of fluorescent dyes and polymers. It is also employed in the development of materials for electronic and optical applications .
作用机制
The mechanism of action of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid moiety interacts with the cis-diol groups, forming a stable complex that can be dissociated by changing the pH .
相似化合物的比较
- Phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
Uniqueness: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is unique due to the presence of both dimethylamino and oxoethyl groups, which enhance its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers improved binding affinity and specificity for cis-diol-containing molecules, making it highly valuable in scientific research and industrial applications .
属性
IUPAC Name |
[4-[2-(dimethylamino)-2-oxoethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-12(2)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUZWFGTCIABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)


![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)




![(4S,5S)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride](/img/structure/B8228053.png)



